molecular formula C17H21NO2 B10886231 1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 371227-47-3

1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B10886231
CAS No.: 371227-47-3
M. Wt: 271.35 g/mol
InChI Key: QRKDPLYWWFXAAK-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C16H21NO2, and it has a molecular weight of 259.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the azabicyclo moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield diols, and substitution may yield various substituted derivatives .

Scientific Research Applications

1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione: This compound shares a similar bicyclic structure but lacks the 4-methylphenyl group.

    1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione: This compound has a thiazole ring instead of the 4-methylphenyl group.

    5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione: This compound has a different substitution pattern on the bicyclic core.

Uniqueness

1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .

Properties

CAS No.

371227-47-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1,8,8-trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C17H21NO2/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(18)20)16(13,2)3/h5-8,13H,9-10H2,1-4H3

InChI Key

QRKDPLYWWFXAAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CCC(C2=O)(C3(C)C)C

solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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